molecular formula C9H6F6O B1453772 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 945978-20-1

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B1453772
CAS No.: 945978-20-1
M. Wt: 244.13 g/mol
InChI Key: BZYSZNZQTSWKFY-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The compound this compound follows systematic International Union of Pure and Applied Chemistry nomenclature principles for polyfluorinated alcohols. The primary International Union of Pure and Applied Chemistry designation accurately describes the molecular architecture by identifying the ethan-1-ol backbone with specific fluorine substitution patterns. The numbering system begins with the alcohol carbon as position 1, establishing the 2,2,2-trifluoro substitution pattern on the terminal carbon. The phenyl ring attachment occurs at the alcohol carbon, with the ortho-trifluoromethyl group positioned adjacent to the point of attachment.

Multiple alternative designations exist for this compound, reflecting different nomenclature conventions and commercial applications. The designation "alpha,2-Bis(trifluoromethyl)benzyl Alcohol" emphasizes the dual trifluoromethyl substitution pattern and the benzyl alcohol structural motif. This alternative name highlights the alpha-position trifluoromethyl group attached to the alcohol carbon and the ortho-position trifluoromethyl group on the aromatic ring. Additional synonyms include "2,2,2-trifluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-ol" and "2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanol".

Table 1: Nomenclature and Identification Parameters

Parameter Value
International Union of Pure and Applied Chemistry Name This compound
Molecular Formula C₉H₆F₆O
Molecular Weight 244.13 g/mol
Chemical Abstracts Service Number 945978-20-1
Alternative Chemical Abstracts Service Number 108-939-9
International Chemical Identifier InChI=1S/C9H6F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7,16H
International Chemical Identifier Key BZYSZNZQTSWKFY-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1=CC=C(C(=C1)C(C(F)(F)F)O)C(F)(F)F

The Chemical Abstracts Service registry maintains two distinct numbers for this compound, 945978-20-1 and 108-939-9, which may reflect different registration periods or stereochemical considerations. The International Chemical Identifier provides a standardized representation of the molecular structure, while the International Chemical Identifier Key offers a condensed hash representation for database searches.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant complexity due to the presence of multiple rotatable bonds and the potential for intramolecular interactions between the trifluoromethyl groups. The compound possesses a chiral center at the alcohol-bearing carbon, generating two enantiomeric forms with distinct three-dimensional arrangements. The aromatic ring adopts a planar geometry, while the alcohol group and attached trifluoromethyl group can adopt various conformational arrangements relative to the aromatic plane.

Conformational analysis of polyfluorinated benzyl alcohols reveals that ortho-fluorine substitution significantly influences the preferred conformational populations. Studies of related compounds demonstrate that the presence of ortho-fluorine atoms creates opportunities for intramolecular hydrogen bonding interactions between the alcohol hydrogen and fluorine atoms. In the case of this compound, the ortho-trifluoromethyl group provides multiple fluorine atoms capable of participating in such interactions.

Research on fluorinated benzyl alcohol derivatives indicates that conformational preferences are strongly influenced by solvent polarity and the specific fluorination pattern. The dual trifluoromethyl substitution in this compound creates a unique electronic environment where both electron-withdrawing groups can influence the conformational landscape. The alcohol group can adopt gauche-gauche, gauche-trans, planar, and perpendicular conformations relative to the aromatic ring, with the specific population distributions dependent on the balance between intramolecular interactions and steric effects.

Table 2: Predicted Conformational Properties

Property Value
Rotatable Bonds 2
Chiral Centers 1
Predicted Collision Cross Section (M+H)⁺ 143.8 Ų
Predicted Collision Cross Section (M+Na)⁺ 152.8 Ų
Predicted Collision Cross Section (M-H)⁻ 138.8 Ų

The predicted collision cross section values provide insight into the three-dimensional molecular shape and size. These values suggest a compact molecular structure consistent with intramolecular interactions that stabilize folded conformations. The variation in collision cross sections for different ionization states reflects changes in molecular geometry upon protonation or deprotonation.

Electronic Structure and Fluorine Substituent Effects

The electronic structure of this compound is dominated by the strong electron-withdrawing effects of the two trifluoromethyl groups. These substituents significantly alter the electron density distribution throughout the molecule, affecting both the aromatic ring and the alcohol functional group. The trifluoromethyl groups exhibit inductive electron withdrawal through the sigma bonding framework, creating electron-deficient regions that influence chemical reactivity and physical properties.

Studies of trifluoromethyl substituent effects demonstrate that these groups dramatically increase the acidity of adjacent alcohol groups compared to their non-fluorinated analogs. In 2,2,2-trifluoroethanol, the trifluoromethyl group enhances the acidic character of the alcohol through electron withdrawal, and this effect is likely amplified in the target compound due to the presence of two such groups. The ortho-trifluoromethyl group on the aromatic ring provides additional electron withdrawal that further activates the alcohol group toward acid-base chemistry.

The fluorine substituents also create significant effects on molecular polarity and hydrogen bonding capacity. Research on polyfluorinated alcohols indicates that trifluoromethyl groups can participate in weak hydrogen bonding interactions as acceptors, although their primary effect is electron withdrawal rather than direct hydrogen bonding. The multiple fluorine atoms in this compound create a complex electrostatic potential surface with regions of partial negative charge that can interact with hydrogen bond donors.

Computational studies of fluorine substituent effects reveal that the electron-withdrawing nature of trifluoromethyl groups leads to polarization of adjacent carbon-hydrogen bonds. In the target compound, the hydrogen atoms on the aromatic ring experience deshielding effects due to the electron withdrawal, which would be observable in nuclear magnetic resonance spectroscopy through downfield chemical shifts. The alcohol hydrogen experiences particularly strong deshielding due to the combined effects of both trifluoromethyl groups.

Table 3: Electronic Properties and Substituent Effects

Property Effect
Electron Withdrawal Strong inductive effect from two trifluoromethyl groups
Alcohol Acidity Enhanced compared to non-fluorinated analogs
Aromatic Electron Density Significantly reduced due to ortho-trifluoromethyl substitution
Hydrogen Bond Acceptor Capability Multiple fluorine atoms provide weak acceptor sites
Molecular Polarity Increased due to carbon-fluorine bond polarization

Comparative Structural Analysis with Related Polyfluorinated Ethanol Derivatives

Comparative analysis with related polyfluorinated ethanol derivatives reveals the unique structural features of this compound. The compound can be compared with simpler analogs such as 2,2,2-trifluoroethanol, 1-phenyl-2,2,2-trifluoroethanol, and 4-(trifluoromethyl)benzyl alcohol to understand the incremental effects of fluorination and aromatic substitution patterns.

2,2,2-Trifluoroethanol (molecular formula C₂H₃F₃O) represents the simplest trifluorinated ethanol derivative, containing only a single trifluoromethyl group adjacent to the alcohol function. This compound serves as a reference point for understanding the basic electronic and conformational effects of trifluoromethyl substitution. The addition of a phenyl group in 1-phenyl-2,2,2-trifluoroethanol (molecular formula C₈H₇F₃O) introduces aromatic character while maintaining the single trifluoromethyl substitution pattern.

The progression to 4-(trifluoromethyl)benzyl alcohol (molecular formula C₈H₇F₃O) demonstrates the effects of moving the trifluoromethyl group from the alcohol carbon to the aromatic ring. This isomeric relationship with 1-phenyl-2,2,2-trifluoroethanol illustrates how the position of fluorine substitution dramatically affects molecular properties. Studies indicate that para-substitution creates different electronic effects compared to alpha-substitution at the alcohol carbon.

Table 4: Comparative Analysis of Related Polyfluorinated Alcohols

Compound Molecular Formula Trifluoromethyl Groups Molecular Weight Key Structural Features
2,2,2-Trifluoroethanol C₂H₃F₃O 1 100.04 g/mol Simple trifluorinated ethanol
1-Phenyl-2,2,2-trifluoroethanol C₈H₇F₃O 1 176.14 g/mol Phenyl-substituted trifluoroethanol
4-(Trifluoromethyl)benzyl alcohol C₈H₇F₃O 1 176.14 g/mol Para-trifluoromethyl benzyl alcohol
This compound C₉H₆F₆O 2 244.13 g/mol Dual trifluoromethyl substitution

Research on conformational preferences in fluorinated benzyl alcohols demonstrates that ortho-fluorine substitution creates unique conformational landscapes not observed in para-substituted or non-fluorinated analogs. The dual trifluoromethyl substitution in the target compound combines the electronic effects of both alpha and ortho substitution patterns, creating a molecule with enhanced electron withdrawal and potential for complex intramolecular interactions.

Studies of 1-phenyl-2,2,2-trifluoroethanol conformational behavior reveal that this compound exists in multiple conformational states, with the gauche and trans conformations being most stable. The addition of the ortho-trifluoromethyl group in the target compound likely modifies these conformational preferences through additional steric and electronic interactions. Microwave spectroscopy studies of 1-phenyl-2,2,2-trifluoroethanol demonstrate that conformational populations are sensitive to environmental conditions and intermolecular interactions.

The comparison with 4-(trifluoromethyl)benzyl alcohol highlights the importance of substitution position on molecular properties. While both compounds contain aromatic trifluoromethyl substitution, the ortho versus para positioning creates dramatically different electronic environments and steric interactions. The target compound represents a unique combination of both substitution patterns, creating a molecule with properties that cannot be predicted simply from the individual substituent effects.

Lipophilicity studies of polyfluorinated alcohols reveal complex relationships between fluorine content and partition behavior. Research demonstrates that perfluoroalkyl chains exhibit high lipophilicity, but internal fluorination patterns can dramatically reduce lipophilicity compared to terminal fluorination. The dual trifluoromethyl substitution in the target compound creates a highly fluorinated molecule where the distribution of fluorine atoms influences both electronic properties and solvation behavior.

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYSZNZQTSWKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that it can undergo asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol. The exact interaction of this compound with its biological targets and the resulting changes at the molecular level are subjects of ongoing research.

Result of Action

As the compound can undergo asymmetric reduction to form 2,2,2-trifluoro-1-phenylethanol, it can be inferred that it may have some influence at the molecular level.

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in oxidation-reduction reactions, where it can act as a substrate or inhibitor. For instance, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of stable complexes, leading to either the activation or inhibition of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range triggers significant physiological changes, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can localize to specific organelles such as the mitochondria, endoplasmic reticulum, and lysosomes, where it can exert its biochemical effects. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its activity and function within the cell.

Biological Activity

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol, often referred to as a trifluoromethylated alcohol, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H7F6O
  • Molecular Weight : 243.15 g/mol
  • CAS Number : 1211507-43-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anti-inflammatory and analgesic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

1. Anti-inflammatory Activity

Recent studies have demonstrated that trifluoromethylated compounds exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundIC50 (μM)Reference
Trifluoromethyl phenyl derivative34.1
Standard Drug (Celecoxib)78.8

In a comparative study, the compound exhibited an IC50 value that indicates potent anti-inflammatory activity superior to traditional NSAIDs.

2. Analgesic Effects

The analgesic properties of the compound have also been assessed. In vivo models demonstrated that it significantly reduced pain responses in animal models, suggesting a mechanism that may involve modulation of pain pathways.

Treatment GroupPain Reduction (%)Reference
Trifluoro compound50.7%
Celecoxib (control)48.5%

Case Study 1: In Vivo Analgesic Evaluation

A study evaluated the analgesic efficacy of this compound in a rat model of acute pain. The results indicated that the compound significantly reduced nociceptive responses compared to control groups.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on the molecular mechanisms underlying the anti-inflammatory effects of the compound. It was found to inhibit COX enzymes selectively, leading to decreased production of inflammatory mediators.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : Similar compounds have shown selective inhibition of COX-1 and COX-2 enzymes.
  • Modulation of Cytokine Production : The compound may downregulate pro-inflammatory cytokines.

Safety and Toxicology

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. Specifically, 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol has been investigated for its potential as an antiviral agent. The trifluoromethyl moiety can enhance the lipophilicity and metabolic stability of the compound, making it a candidate for drug development against various viral infections and cancers.

Case Study: Antiviral Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of trifluoromethyl phenols showed promising antiviral activity against influenza viruses. The results indicated a significant reduction in viral replication in vitro, suggesting that this compound could be a lead compound for further development .

Agrochemicals

Herbicide Development
Fluorinated compounds are known to possess unique properties that can improve the efficacy of herbicides. The incorporation of trifluoromethyl groups into herbicidal agents has been shown to enhance their selectivity and potency. This compound is being explored as a building block for developing novel herbicides.

Case Study: Herbicide Efficacy
In agricultural trials, formulations containing this compound demonstrated increased effectiveness against common weeds while minimizing damage to crops. The research highlighted its potential to serve as an environmentally friendly alternative to traditional herbicides .

Materials Science

Fluorinated Polymers
The unique properties of fluorinated compounds make them ideal candidates for creating advanced materials such as coatings and films. This compound can be utilized in synthesizing fluorinated polymers that exhibit high thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

PropertyValue
Thermal StabilityHigh (up to 300°C)
Chemical ResistanceExcellent
Water RepellencySuperhydrophobic
Mechanical StrengthEnhanced

Synthesis and Catalysis

Organocatalysis
Fluorinated alcohols like this compound are being utilized as organocatalysts in various chemical reactions. Their unique electronic properties allow for improved selectivity and yield in reactions such as asymmetric synthesis.

Case Study: Asymmetric Synthesis
A recent publication highlighted the use of this compound in catalyzing asymmetric reactions with high enantioselectivity. The researchers reported yields exceeding 90% with excellent diastereoselectivity, showcasing its potential in fine chemical synthesis .

Comparison with Similar Compounds

Positional Isomers

The compound has two primary positional isomers, differing in the CF₃ group’s placement on the phenyl ring:

Property 2-(Trifluoromethyl) Isomer (Target) 3-(Trifluoromethyl) Isomer 4-(Trifluoromethyl) Isomer
CAS Number Not explicitly reported 1993-77-7 (cyclopropyl analog) 244,13797 (UC352)
Molecular Formula C₉H₆F₆O C₉H₆F₆O C₉H₆F₆O
Key Applications Chiral intermediates (Plk1 inhibitors) Catalogs for life science Agrochemical precursors

Key Differences :

  • Steric Effects : The ortho-CF₃ group in the target compound introduces steric hindrance, reducing reaction rates in nucleophilic substitutions compared to para isomers .
Substituent Variations

Chlorinated Analogs: 2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol (C₉H₆Cl₂F₃O) incorporates chlorine atoms at the 2 and 6 positions of the phenyl ring. This modification increases molecular weight (MW ≈ 263.04 g/mol) and lipophilicity (logP ≈ 3.2), enhancing agrochemical activity. The chlorine atoms also improve oxidative stability compared to non-chlorinated analogs .

Amino Derivatives: 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride (C₉H₇ClF₆N) replaces the hydroxyl group with an amine. This derivative exhibits higher polarity (water solubility ~50 mg/L) and is used in peptide coupling reactions .

Stereoisomers

The (S)-enantiomer of 1-[2-(trifluoromethyl)phenyl]ethan-1-ol is a key intermediate for Polo-like kinase 1 (Plk1) inhibitors. Biocatalytic synthesis using Geotrichum silvicolana in choline acetate/cysteine deep eutectic solvents achieves >99% enantiomeric excess (ee) and 85% yield, outperforming traditional buffer systems . In contrast, racemic mixtures are less valuable in drug development due to regulatory hurdles.

Functional Group Analogues
Compound Name Functional Group Key Property/Application Reference
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethanol Indoline ring Enhanced π-π stacking for material science
2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}ethanol Aminoethanol Anticancer agent precursors (MDL: MFCD14600394)

Preparation Methods

Procedure Summary:

  • Styrene derivative (e.g., 2-(trifluoromethyl)styrene) is reacted with a trifluoroacetyl source.
  • Photoredox catalyst 4DPAIPN (2 mol%) is used in dry DMSO.
  • The reaction mixture is degassed with argon and irradiated with 427 nm LED light at ~25 °C for 90 minutes.
  • Workup involves extraction with ethyl acetate, washing with brine, drying, and purification by flash chromatography.

This method provides a mild, efficient route to hydroxytrifluoroethyl ketones and alcohols with good control over reaction conditions and yields.

C–C Bond Formation Between Nitroalkanes and Trifluoroacetaldehyde Derivatives

Another approach involves the formation of the trifluoromethylated alcohol via carbon-carbon bond formation between nitroalkanes and trifluoroacetaldehyde ethyl hemiacetal under basic conditions.

Key Steps:

  • Preparation of nitroalkane precursors such as 1-nitro-2-phenylethane via nucleophilic substitution reactions.
  • Reaction of nitroalkane with trifluoroacetaldehyde ethyl hemiacetal in the presence of catalytic potassium carbonate at 50–60 °C.
  • Subsequent purification by silica gel chromatography yields nitro alcohol intermediates.
  • Further reduction steps (e.g., catalytic hydrogenation with PtO2 or Raney nickel) convert nitro alcohols to trifluoroamine alcohols or related derivatives.

This multi-step sequence allows for the introduction of trifluoromethyl groups adjacent to aromatic systems and the formation of secondary alcohols structurally related to this compound.

Use of Trifluoroacetic Anhydride and Boron Trifluoride Etherate in Lactam Lactol Systems

A patented process describes the synthesis of trifluoromethylated ethanols via reaction of lactam lactol intermediates with trifluoroacetic anhydride and boron trifluoride etherate in acetonitrile.

Highlights:

  • Trifluoroacetic anhydride is added to a slurry of lactam lactol in acetonitrile at low temperature (5 °C), causing dissolution and reaction.
  • After aging, a solution of (R)-(3,5-bis(trifluoromethyl)phenyl)ethan-2-ol is added, followed by BF3·etherate.
  • The mixture undergoes azeotropic distillation to remove water.
  • Cooling and seeding with diastereomeric forms promote crystallization of the desired product.
  • Potassium tert-butoxide or potassium 3,7-dimethyloct-3-oxide is used for diastereomeric conversion.
  • Final purification involves washing, hydrogenation (if needed), and drying to yield the pure trifluoromethylated alcohol with high enantiomeric excess.

This method is notable for its scalability, high yield (up to 83%), and stereochemical control, making it suitable for industrial synthesis of trifluoromethylated ethanols.

Base-Mediated Reaction of Indoles with Aromatic Fluoromethyl Ketones

A mild and efficient protocol involves the reaction of indoles with aromatic fluoromethyl ketones in the presence of potassium carbonate and quaternary ammonium salts in aqueous media.

Key Features:

  • Use of K2CO3 (15 mol%) and tetrabutylammonium bromide (TBAB, 15 mol%) as phase-transfer catalysts.
  • Reaction proceeds in water at room temperature, avoiding organic solvents.
  • The quaternary salts facilitate the interface between organic and aqueous phases, enhancing reaction efficiency.
  • The product, a trifluoromethylated secondary alcohol, is isolated by simple filtration without chromatography.
  • High yields (up to 96%) and scalability are demonstrated.

Though this method is primarily for trifluoromethyl(indolyl)phenylmethanols, it exemplifies environmentally friendly and efficient synthesis strategies for trifluoromethylated secondary alcohols.

Data Table: Summary of Preparation Methods

Method No. Key Reagents/Conditions Reaction Type Yield & Notes Source Reference
1 Styrene derivative, 4DPAIPN, DMSO, LED light Photoredox catalysis Mild, practical; purified by chromatography
2 Nitroalkane, trifluoroacetaldehyde hemiacetal, K2CO3 C–C bond formation, reduction Multi-step; moderate yields; selective
3 Lactam lactol, trifluoroacetic anhydride, BF3·etherate, base Lactam activation, diastereoselective crystallization High yield (up to 83%), scalable, stereocontrolled
4 Aromatic fluoromethyl ketones, K2CO3, TBAB, water Base-mediated phase-transfer catalysis High yield (up to 96%), environmentally friendly
5 Fluorinated diols, Mitsunobu reagents Cyclodehydration Moderate to good yields; cyclic ethers

Research Findings and Analytical Notes

  • Photoredox catalysis offers a direct and mild approach to trifluoromethylated secondary alcohols from styrene precursors, with operational simplicity and ambient conditions.
  • The nitroalkane-based method provides flexibility in introducing different aromatic groups but requires multiple steps including reduction and purification.
  • The patented lactam lactol trifluoroacetic anhydride method is industrially relevant, offering high stereoselectivity and yield, suitable for large-scale applications.
  • Phase-transfer catalysis in aqueous media using quaternary ammonium salts demonstrates a green chemistry approach with excellent yields and ease of product isolation.
  • Mitsunobu cyclodehydration broadens the synthetic scope to cyclic ethers, indirectly supporting the synthesis of related trifluoromethylated alcohols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol in laboratory settings?

  • Methodology : The compound can be synthesized via biocatalytic reduction of the corresponding ketone precursor. For example, whole-cell biotransformation using Geotrichum silvicolana ZJPH1811 in choline acetate/cysteine (ChAc/Cys, 1:1) as a deep eutectic solvent (DES) improves enantioselectivity and yield . Traditional organic synthesis involves palladium-catalyzed coupling (e.g., Pd(PPh₃)₂Cl₂) with trifluoroacetyl precursors in tetrahydrofuran (THF) and triethylamine .
  • Key Considerations : Optimize reaction time, solvent polarity, and chiral auxiliaries to enhance stereochemical control.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : ¹⁹F NMR to confirm trifluoromethyl group positions (δ ~ -60 to -70 ppm for CF₃) .
  • IR : Detect hydroxyl (O–H stretch ~3300 cm⁻¹) and aromatic C–F vibrations (~1200 cm⁻¹) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₉H₆F₆O, [M+H]⁺ = 245.035) .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use fume hoods for volatile trifluoroethanol derivatives .
  • Avoid inhalation; wear nitrile gloves and safety goggles due to fluorinated compound reactivity .
  • Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group .

Q. What thermodynamic data is available for this compound?

  • Data :

PropertyValueSource
Boiling Point~244°C (extrapolated)
Enthalpy of Vaporization45.2 kJ/mol (estimated)
Solubility in WaterLow (hydrophobic CF₃)

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol be achieved?

  • Methodology :

  • Biocatalysis : Use engineered ketoreductases with NADPH cofactors in DES systems (e.g., ChAc/Cys) to achieve >99% enantiomeric excess (ee) .
  • Chiral Resolution : Employ β-cyclodextrin derivatives to separate enantiomers via host-guest interactions .
    • Challenges : Substrate inhibition in DES media; optimize DES/water ratios for enzyme stability.

Q. What role does computational chemistry play in predicting its reactivity?

  • Approach :

  • DFT Calculations : Model transition states for CF₃ group rotation barriers (e.g., B3LYP/6-311++G(d,p)) to predict steric hindrance .
  • MD Simulations : Study solvent effects (e.g., THF vs. ethanol) on reaction kinetics .
    • Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Q. How can contradictions between experimental and computational data be resolved?

  • Case Study : If experimental NMR chemical shifts deviate from DFT predictions:

Re-examine solvent effects (implicit vs. explicit solvation models).

Verify substituent electronic parameters (e.g., Hammett constants for CF₃ groups) .

Cross-validate with alternative methods (e.g., X-ray crystallography for solid-state conformation) .

Q. What are the biological implications of its structural motifs?

  • Applications :

  • Drug Development : Acts as a chiral intermediate for Polo-like kinase 1 (Plk1) inhibitors due to CF₃-enhanced binding affinity .
  • Gene Regulation : Fluorinated alcohols may modulate Bax/Bcl-2 apoptosis pathways in cancer cells .
    • Mechanistic Insight : The CF₃ group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol

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